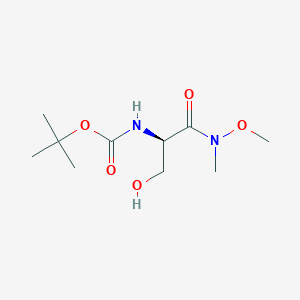

Tert-butyl (R)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl carbamates involves strategies that offer control over the stereochemistry and functional group compatibility. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc) nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines (Guinchard, Vallée, & Denis, 2005). These serve as building blocks in organic synthesis, showcasing the compound's role in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of tert-butyl and carbamate functional groups. These groups influence the reactivity and stability of the molecule. For instance, studies on similar compounds, such as tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, highlight the importance of structural elements in synthetic applications (Qin et al., 2014).

Chemical Reactions and Properties

Tert-butyl carbamates participate in a variety of chemical reactions, including kinetic resolution and enantioselective syntheses. For example, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification demonstrates the compound's capacity for generating optically pure enantiomers, essential for pharmaceutical applications (Piovan, Pasquini, & Andrade, 2011).

Physical Properties Analysis

The physical properties of tert-butyl carbamates, such as solubility, melting point, and crystalline structure, are crucial for their handling and application in synthesis. While specific data for tert-butyl (R)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate might not be readily available, analogs provide valuable insights. For instance, the crystalline structure and hydrogen bonding patterns of related carbamates influence their solubility and reactivity (Howie et al., 2011).

Wissenschaftliche Forschungsanwendungen

Parallel Kinetic Resolution

- Application in Asymmetric Synthesis : Tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates, closely related to the compound of interest, have been used in parallel kinetic resolution for the asymmetric synthesis of differentially protected 3-oxy-substituted cispentacin and transpentacin derivatives. This process facilitates the efficient production of compounds with high diastereomeric and enantiomeric excess (Aye et al., 2008).

Precursor for Foldamer Study

- Role as a Precursor : A compound named Boc-AzAla-Ala-OMe, structurally similar to the queried compound, serves as a precursor for the study of a new class of foldamer based on aza/α-dipeptide oligomerization. The structure and hydrogen bonding of the compound facilitate its role in this study (Abbas et al., 2009).

Intermediate in Biotin Synthesis

- Key Intermediate in Biotin Synthesis : Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an analog of the compound , is a crucial intermediate in the natural product Biotin's synthesis. This synthesis process is significant for understanding the biosynthesis of essential biomolecules like fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Building Blocks in Organic Synthesis

- Role in Organic Synthesis : Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, compounds similar in structure, have been prepared and utilized as building blocks in organic synthesis. They behave as N-(Boc)-protected nitrones in reactions with organometallics, demonstrating their versatility in the field of synthetic chemistry (Guinchard et al., 2005).

Enzymatic Kinetic Resolution

- Application in Enantioselective Synthesis : The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, another closely related compound, highlights its use in obtaining optically pure enantiomers. This process showcases the compound's role in producing chiral organoselenanes and organotelluranes, which are significant in medicinal chemistry (Piovan et al., 2011).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.

Zukünftige Richtungen

This involves potential future research directions or applications for the compound. It may include potential therapeutic uses, industrial applications, or areas for further study.

Please note that the availability of this information may vary depending on how well-studied the compound is. For less common or newly synthesized compounds, some of this information may not be available. Always refer to reliable sources for information on chemical compounds.

Eigenschaften

IUPAC Name |

tert-butyl N-[(2R)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O5/c1-10(2,3)17-9(15)11-7(6-13)8(14)12(4)16-5/h7,13H,6H2,1-5H3,(H,11,15)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHNFMPUFGYKTR-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)N(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C(=O)N(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (R)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66076.png)

![N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide](/img/structure/B66087.png)

![5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one](/img/structure/B66090.png)